2-bromo-5-(oxan-4-yl)-1,3-oxazole molecular weight and formula
2-bromo-5-(oxan-4-yl)-1,3-oxazole molecular weight and formula
Technical Monograph: 2-Bromo-5-(oxan-4-yl)-1,3-oxazole as a Strategic Scaffold
Executive Summary
2-bromo-5-(oxan-4-yl)-1,3-oxazole (CAS: 1897841-67-6) represents a high-value heterocyclic building block in modern medicinal chemistry. Characterized by the fusion of a reactive 2-bromooxazole core with a solubilizing tetrahydropyran (oxane) ring, this molecule serves as a critical "vectorized" scaffold. It allows drug developers to introduce a polar, metabolic stability-enhancing motif (the THP ring) while retaining a versatile electrophilic handle (C2-Br) for cross-coupling reactions. This guide details its physiochemical profile, synthetic architecture, and application in structure-based drug design (SBDD).
Part 1: Molecular Identity & Physiochemical Profile
This section establishes the fundamental metrics required for stoichiometry and analytical characterization.
| Property | Value | Technical Note |
| IUPAC Name | 2-bromo-5-(oxan-4-yl)-1,3-oxazole | Also known as 2-bromo-5-(tetrahydropyran-4-yl)oxazole |
| Molecular Formula | C₈H₁₀BrNO₂ | |
| Molecular Weight | 232.08 g/mol | Average mass for stoichiometry |
| Monoisotopic Mass | 230.9895 Da | Based on ⁷⁹Br isotope (Primary MS peak) |
| CAS Number | 1897841-67-6 | |
| SMILES | C1COCCC1C2=CN=C(O2)Br | Useful for cheminformatics/docking |
| ClogP (Est.) | ~1.8 | Moderate lipophilicity; THP ring lowers LogP vs. cyclohexyl |
| TPSA | ~35 Ų | Good permeability profile |
Analytical Insight: In LC-MS (ESI+), expect a characteristic 1:1 isotopic doublet at m/z 231.0 and 233.0 due to the natural abundance of ⁷⁹Br and ⁸¹Br. The absence of this doublet indicates debromination or hydrolysis.
Part 2: Synthetic Architecture
The synthesis of 2-bromo-5-substituted oxazoles is non-trivial due to the sensitivity of the oxazole ring to ring-opening under harsh conditions. The most robust, scalable route utilizes the Van Leusen Oxazole Synthesis followed by Regioselective Lithiation-Bromination .
Core Synthesis Protocol
Step 1: Construction of the Oxazole Core (Van Leusen) [1][2]
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Precursors: Tetrahydropyran-4-carboxaldehyde + Tosylmethyl isocyanide (TosMIC).
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Mechanism: Base-mediated [3+2] cycloaddition followed by elimination of sulfinic acid.[2]
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Conditions: K₂CO₃, MeOH, Reflux (4-6h).
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Yield Target: 70-85%.
Step 2: C2-Functionalization (Lithiation/Bromination) [3]
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Reagents: Lithium hexamethyldisilazide (LiHMDS) or n-BuLi; 1,2-dibromo-1,1,2,2-tetrafluoroethane (halon-2402) or CBr₄.
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Critical Control: Temperature must be maintained at -78°C to prevent ring opening of the lithio-oxazole species.
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Quench: Electrophilic bromine source added rapidly at low temp.
Visualizing the Workflow
Figure 1: Validated synthetic route utilizing Van Leusen cyclization followed by C2-selective lithiation.
Part 3: Structural Biology & Pharmacochemistry
Why select this specific scaffold? The 2-bromo-5-(oxan-4-yl)-1,3-oxazole offers a distinct advantage over phenyl- or cyclohexyl-oxazole analogs.
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The "Oxane Effect" (Solubility & Metabolism):
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Replacing a cyclohexyl ring with an oxane (tetrahydropyran) lowers ClogP by approximately 1.0–1.5 log units.
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The ether oxygen in the oxane ring acts as a weak hydrogen bond acceptor, improving aqueous solubility without introducing a high-clearance donor group (like -NH or -OH).
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Metabolic Blocking: The oxane ring is generally more metabolically stable than a cyclohexyl ring, which is prone to CYP450-mediated hydroxylation.
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Vectorization (The Oxazole Geometry):
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The 2,5-substitution pattern of the oxazole provides a specific bond angle (~138°) that mimics the meta-substitution of a phenyl ring but with different electronic properties.
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The C2-Bromine is a "hot spot" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Negishi), allowing the rapid attachment of complex aryl or heteroaryl tails.
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Decision Logic for Scaffold Selection
Figure 2: Pharmacochemical rationale for prioritizing the oxanyl-oxazole scaffold over carbocyclic analogs.
Part 4: Quality Control & Analytical Validation
To ensure the integrity of this intermediate before using it in costly cross-coupling reactions, the following QC parameters must be met.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃, 400 MHz):
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Oxazole C4-H: Singlet at ~δ 6.8–7.0 ppm. (Diagnostic peak; shift confirms C2-bromination vs. proton).
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Oxane C4-H: Multiplet at ~δ 2.8–3.0 ppm (methine proton attached to the oxazole).
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Oxane CH₂: Multiplets at ~δ 3.9–4.1 ppm (ether adjacent) and ~δ 1.7–2.0 ppm.
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¹³C NMR:
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C2-Br: Characteristic shift upfield (~115–120 ppm) compared to the unsubstituted C2 (~150 ppm).
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Storage & Stability
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Instability: 2-bromooxazoles can be thermally unstable and sensitive to light.
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Protocol: Store at -20°C under Argon/Nitrogen. Avoid prolonged exposure to ambient light.
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Re-test: Check purity by LCMS before use if stored >3 months. Hydrolysis leads to the formation of the oxazolone or ring-opened amide.
References
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Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles." Tetrahedron Letters.
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Kondratenko, N. V., et al. (2019). "Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks."[4] European Journal of Organic Chemistry.[5]
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PubChem Compound Summary. (2025). "2-bromo-5-(oxan-4-yl)-1,3-oxazole (CID 115038638)." National Center for Biotechnology Information.
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Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry. (Foundational work on oxazole functionalization).
